molecular formula C17H12BrNO2S B15228624 2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid

2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid

Cat. No.: B15228624
M. Wt: 374.3 g/mol
InChI Key: VLABNHFFOMCDKP-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a phenyl group attached to the thiazole ring, making it a complex and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and phenyl groups. One common method involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-bromophenylthiazole. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives or other substituted phenyl derivatives.

Scientific Research Applications

2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A simpler compound with a bromophenyl group attached to an acetic acid moiety.

    Phenylthiazole derivatives: Compounds with a thiazole ring and various substituents, similar to the structure of 2-(4-(4-Bromophenyl)-2-phenylthiazol-5-yl)acetic acid.

Uniqueness

This compound is unique due to the combination of the thiazole ring with both bromophenyl and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 4-bromophenylacetic acid or other phenylthiazole derivatives.

Properties

Molecular Formula

C17H12BrNO2S

Molecular Weight

374.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H12BrNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)

InChI Key

VLABNHFFOMCDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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